(2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one: is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone and benzaldehyde in the presence of a base. The general procedure includes dissolving the reactants in ethanol and adding a sodium hydroxide solution dropwise. The reaction mixture is then stirred at room temperature for several hours until the product precipitates out .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Claisen-Schmidt condensation remains a fundamental approach. Scaling up this reaction would involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl rings.
Scientific Research Applications
Chemistry: In chemistry, (2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has shown potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore its mechanism of action and therapeutic potential.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- (2E)-1-(2,4-Dihydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one
Comparison:
- Structural Differences: The position and type of substituents on the phenyl rings can significantly influence the chemical and biological properties of these compounds.
- Unique Properties: (2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one is unique due to the specific positioning of the methoxy and methyl groups, which may enhance its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-5-3-6-14(11-13)9-10-17(18)15-7-4-8-16(12-15)19-2/h3-12H,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCNZVQXBFFXBD-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.